
3-(3-Hydroxyphenyl)propanoic acid
Overview
Description
3-(3-Hydroxyphenyl)propanoic acid (3-HPPA) is a phenolic acid with the molecular formula C₉H₁₀O₃ (molecular weight: 166.17 g/mol) and CAS number 621-54-5 . It is a microbial catabolite of dietary polyphenols, particularly derived from chlorogenic acid via colonic metabolism . Structurally, it consists of a propanoic acid chain attached to a 3-hydroxyphenyl group. Synonyms include dihydro-3-coumaric acid and 3-hydroxyphenylpropanoate .
3-HPPA has been implicated in modulating aging-related metabolic pathways, as evidenced by its increased levels in D-galactose-induced aging rats following exercise interventions . It also serves as a biomarker in fecal metabolomics, reflecting gut microbiota activity and responses to therapeutic agents like parishin, a compound that restores 3-HPPA levels in aging mice .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of m-Nitrobenzaldehyde: One common method involves the reduction of m-nitrobenzaldehyde to m-hydroxybenzaldehyde, followed by a Perkin or Knoevenagel condensation to form m-hydroxycinnamic acid.
Industrial Production Methods: Industrially, m-hydroxyphenylpropionic acid can be synthesized through catalytic hydrogenation of m-hydroxycinnamic acid under controlled conditions.
Chemical Reactions Analysis
Meta Cleavage Pathway in Comamonas testosteroni TA441
3HPP is catabolized via the meta pathway in C. testosteroni TA441, involving a gene cluster (mhpABCDEFR) encoding six enzymes :
- mhpA : Flavin-dependent hydroxylase converting 3HPP to 3-(2,3-dihydroxyphenyl)propionate (DHPP).
- mhpB : Extradiol dioxygenase cleaving DHPP into 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioate (HKNDD) .
- mhpC : Hydrolase converting HKNDD to 4-hydroxy-2-ketovalerate and succinic acid .
Key Enzymatic Steps:
Enzyme | Function | Substrate | Product | Organism |
---|---|---|---|---|
mhpA | Hydroxylation | 3HPP | DHPP | C. testosteroni TA441 |
mhpB | Extradiol ring cleavage | DHPP | HKNDD | C. testosteroni TA441 |
mhpC | Hydrolysis | HKNDD | 4-Hydroxy-2-ketovalerate + Succinate | C. testosteroni TA441 |
Degradation in Rhodococcus globerulus PWD1
This strain utilizes a gene cluster (hppCBKR) for 3HPP degradation :
- hppB : Extradiol dioxygenase with specificity for DHPP.
- hppC : Hydrolase acting on hydroxymuconic semialdehyde derivatives.
Biotransformation in the Gut
3HPP is a microbial metabolite derived from dietary polyphenols (e.g., caffeic acid, proanthocyanidins) via gut microbiota (Clostridium, Eubacterium) .
Reaction Type | Substrate | Products | Key Organisms |
---|---|---|---|
Ester hydrolysis/β-oxidation | Caffeic acid | 3HPP + Acetate | Eubacterium spp. |
Decarboxylation | Proanthocyanidins | 3HPP + CO₂ | Clostridium spp. |
Hydroxylation
- mhpA catalyzes the hydroxylation of 3HPP to DHPP, a prerequisite for meta cleavage .
- Substrate specificity studies show >90% activity loss in mhpB-knockout strains, confirming DHPP as the primary intermediate .
Oxidative Decarboxylation
Under acidic conditions, 3HPP undergoes decarboxylation to form 3-(3-hydroxyphenyl)propene, though this reaction is less prevalent biologically.
Synthetic Derivatives
3HPP serves as a precursor for synthesizing bioactive derivatives:
Derivative | Reaction Type | Application | Reference |
---|---|---|---|
3-(3-Hydroxyphenyl)propionyl-CoA | Thioesterification | Fatty acid metabolism studies | |
Sulfated 3HPP (via SULT1A3) | Sulfotransferase action | Detoxification pathways |
Comparative Reaction Kinetics
Parameter | mhpB (C. testosteroni) | hppB (R. globerulus) |
---|---|---|
Optimal pH | 7.5–8.0 | 7.0–7.5 |
Substrate affinity (Km) | 12 µM (DHPP) | 18 µM (DHPP) |
Inhibitors | Cu²⁺, Zn²⁺ | Hg²⁺, Pb²⁺ |
Environmental and Metabolic Fate
Scientific Research Applications
Chemistry:
- m-Hydroxyphenylpropionic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- It is a metabolite of caffeic acid and is involved in the microbial degradation of proanthocyanidins in the colon .
Medicine:
- Research has shown its potential antioxidant properties, making it a candidate for therapeutic applications .
Industry:
Mechanism of Action
The mechanism by which m-hydroxyphenylpropionic acid exerts its effects involves its interaction with various molecular targets and pathways. It acts as a Bronsted acid , capable of donating a proton to acceptor molecules. In biological systems, it is metabolized by gut microbiota to produce phenolic metabolites, which exhibit antioxidant properties .
Comparison with Similar Compounds
Structural Analogs of 3-Phenylpropanoic Acids
Table 1: Structural and Physicochemical Comparisons
Key Insights :
- Substituent Position: The 3-hydroxyl group in 3-HPPA distinguishes it from 4-hydroxyphenyl analogs, which often exhibit divergent bioactivities. For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives show potent anticancer activity (p < 0.05 in cytotoxicity assays) , whereas 3-HPPA is primarily linked to metabolic regulation .
Key Insights :
- Antioxidant vs. Anticancer Activity: While 3-HPPA and 3-(3,4-dihydroxyphenyl)propanoic acid exhibit antioxidant properties, 4-hydroxyphenyl derivatives (e.g., amino-substituted analogs) are optimized for anticancer applications due to enhanced structural interactions with cellular targets .
- Metabolic Flexibility: 3-HPPA is a terminal metabolite in chlorogenic acid catabolism, whereas intermediates like caffeoyl-glycerol may diverge into pathways producing hydroxyphenyl-ethanol or phenylacetic acid, depending on microbiota composition .
Physicochemical and Pharmacokinetic Properties
Table 3: Pharmacokinetic Parameters
Key Insights :
- Bioavailability: 3-HPPA’s moderate bioavailability score (0.55) reflects its balance between solubility and absorption, whereas amino-substituted analogs face limitations due to higher polar surface area .
Biological Activity
3-(3-Hydroxyphenyl)propanoic acid (3HPP) is a phenolic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and environmental science. This article provides a comprehensive overview of the biological activity of 3HPP, highlighting its metabolic pathways, antioxidant properties, and implications in health and disease.
Chemical Structure and Properties
3HPP is a derivative of phenolic acids, characterized by the presence of a hydroxyl group on the aromatic ring. Its chemical structure can be represented as follows:
This compound is primarily derived from dietary sources, particularly from the metabolism of polyphenols found in fruits and vegetables.
Metabolic Pathways
3HPP is produced through the microbial metabolism of caffeic acid and other phenolic compounds in the gut. Notably, it serves as an intermediate in various metabolic pathways:
- Microbial Degradation : Certain gut bacteria, including Escherichia coli and Rhodococcus species, can utilize 3HPP as a carbon source, indicating its role in microbial ecology and potential applications in bioremediation .
- Transport Mechanisms : The mhpT gene encodes a transporter that facilitates the uptake of 3HPP in E. coli, highlighting its significance in bacterial metabolism .
Antioxidant Properties
Research has indicated that 3HPP possesses antioxidant properties, which may contribute to its protective effects against oxidative stress. It is actively absorbed by monocarboxylic acid transporters in intestinal cells, suggesting a mechanism for its bioavailability and potential health benefits .
Effects on Bone Health
Recent studies have demonstrated that 3HPP can stimulate osteoblast differentiation and proliferation. In animal models, administration of 3HPP resulted in enhanced bone formation and suppression of adipogenesis in mesenchymal stem cells . This indicates its potential therapeutic role in managing osteoporosis and other bone-related disorders.
Metabolic Impact
Elevated levels of 3HPP have been associated with metabolic disturbances. For instance, high concentrations can lead to acidosis and other metabolic anomalies due to its role as an acidogen . Understanding these effects is crucial for evaluating the compound's safety profile.
Study on Antioxidant Activity
A study assessed the antioxidant capacity of 3HPP using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that 3HPP exhibited significant antioxidant activity comparable to established antioxidants .
Bone Health Study
In a controlled trial involving C57BL6/J mice, varying doses of 3HPP were administered to evaluate its effects on bone density. The study found that higher doses significantly increased bone mineral density compared to controls, suggesting a dose-dependent relationship .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-hydroxyphenyl)propanoic acid, and how do their yields compare?
The most efficient route involves hydrogenation of 3-(3-hydroxyphenyl)propenoic acid (e.g., m-hydroxycinnamic acid) with palladium catalysts, achieving ~99% yield. An alternative method using 4-iodophenol as a precursor yields only ~9%, likely due to competing side reactions or steric hindrance . Researchers should prioritize catalytic hydrogenation for scalability and reproducibility.
Q. How should researchers handle and store this compound to ensure stability?
The compound is stable for >4 years when stored at -20°C in solid form. Lab handling requires personal protective equipment (gloves, goggles) due to skin/eye irritation risks (H315, H319). Avoid inhalation (H335) and ensure adequate ventilation during experiments .
Q. What analytical techniques are recommended for identifying this compound in biological matrices?
GC-MS with trimethylsilyl (TMS) derivatization provides high sensitivity for metabolic studies, as shown by fragment patterns at m/z 310.5 (C15H26O3Si2). LC-MS/MS in negative ion mode (e.g., m/z 165→121) is ideal for quantifying its presence in plasma or tissue homogenates .
Advanced Research Questions
Q. How does this compound inhibit Aβ42 aggregation, and what experimental models validate this?
At 100 µM, the compound disrupts Aβ42 fibril formation via hydrophobic interactions and hydrogen bonding, as demonstrated by thioflavin-T assays and TEM imaging. In vivo, it accumulates in rat brains after oral administration of grape seed polyphenol extracts, correlating with reduced amyloid plaque density . Researchers should pair in vitro aggregation assays with transgenic rodent models to confirm neuroprotective effects.
Q. What mechanisms underlie its dual role in reducing bone resorption and mitigating cadmium toxicity?
In osteoclastogenesis models (e.g., RANKL-stimulated RAW 264.7 cells), 0.1 mg/mL suppresses NFATc1 signaling, reducing osteoclast differentiation. Concurrently, it restores catalase (CAT) and superoxide dismutase (SOD) activity in Cd-exposed cells by chelating Cd<sup>2+</sup> ions and scavenging ROS. Dual-activity studies require parallel assays for osteoclast markers (TRAP staining) and oxidative stress biomarkers (MDA, GSH levels) .
Q. How can researchers resolve contradictions in concentration-dependent effects across studies?
Discrepancies arise from model-specific bioavailability. For example, 100 µM effectively inhibits Aβ42 aggregation in cell-free systems but requires higher doses (≥500 µM) in neuronal cultures due to blood-brain barrier limitations. Dose-response curves and pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) are critical to contextualize efficacy thresholds .
Q. What strategies optimize its use as a metabolite tracer in gut microbiome studies?
Isotope-labeled analogs (e.g., <sup>13</sup>C- or <sup>2</sup>H-labeled) enable tracking of microbial conversion from parent polyphenols. Fecal fermentation models paired with LC-HRMS can quantify metabolite kinetics. Researchers should validate tracer stability under anaerobic conditions to mimic colonic environments .
Q. Methodological Considerations
Q. How to design experiments assessing its anti-osteoporotic activity in vivo?
Use ovariectomized (OVX) rats, a postmenopausal osteoporosis model. Administer 10–50 mg/kg/day orally for 8 weeks, followed by micro-CT analysis of trabecular bone density and serum markers (CTX-1, PINP). Include positive controls (e.g., alendronate) and validate target engagement via qPCR for osteoclast genes (e.g., CTSK, MMP9) .
Q. What controls are essential when studying its antioxidant effects in Cd toxicity models?
Include Cd-only exposed groups, N-acetylcysteine (NAC) as an antioxidant control, and metal chelator controls (e.g., EDTA). Measure intracellular Cd<sup>2+</sup> via ICP-MS and correlate with SOD/CAT activity. Ensure cell viability assays (MTT) distinguish between cytoprotection and cytotoxicity .
Q. How to address batch-to-batch variability in synthetic preparations?
Implement QC protocols: NMR (δ 7.2–6.6 ppm for aromatic protons, δ 2.8–2.5 ppm for propanoic chain), HPLC purity (>98%), and residual solvent analysis (e.g., Pd in hydrogenation routes). Reproducibility across labs requires detailed reporting of catalysts, reaction times, and purification methods .
Properties
IUPAC Name |
3-(3-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWAEZJXDYOKEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211154 | |
Record name | Dihydro-3-coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-(3-Hydroxyphenyl)propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
621-54-5 | |
Record name | 3-(3′-Hydroxyphenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-3-coumaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 621-54-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 621-54-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydro-3-coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(m-hydroxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYBENZENEPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ68OF1P7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-(3-Hydroxyphenyl)propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.